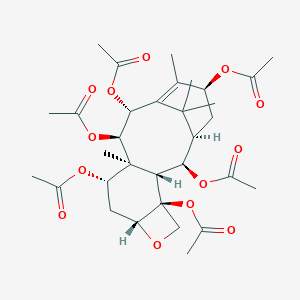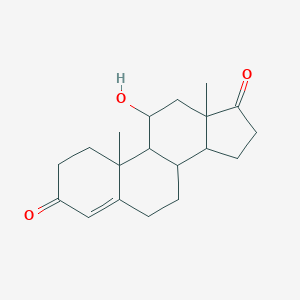
エリオディクチオール-7-O-グルコシド
概要
説明
Eriodictyol-7-O-glucoside is a flavanone glycoside, a type of flavonoid compound. It is characterized by the attachment of a β-D-glucopyranosyl residue at position 7 of the eriodictyol molecule via a glycosidic linkage . This compound is known for its antioxidant, anti-inflammatory, and neuroprotective properties .
科学的研究の応用
Eriodictyol-7-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Biology: The compound is studied for its role in plant metabolism and its effects on various biological pathways.
作用機序
Eriodictyol-7-O-glucoside, also known as Eriodictyol 7-O-glucoside, is a flavonoid that has been found in various medicinal plants and citrus fruits . This compound has been associated with a number of health benefits due to its interaction with various cellular and molecular pathways .
Target of Action
The primary target of Eriodictyol-7-O-glucoside is the nuclear factor E2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress .
Mode of Action
Eriodictyol-7-O-glucoside activates the Nrf2 signaling pathway . It stabilizes Nrf2 by delaying its degradation, leading to the accumulation of Nrf2 protein and the activation of the Nrf2-dependent protective response .
Biochemical Pathways
The activation of Nrf2 by Eriodictyol-7-O-glucoside impacts various cellular and molecular pathways. It has been associated with antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects . The compound’s ability to modulate a number of cell-signaling cascades is linked to these therapeutic roles .
Pharmacokinetics
While the general pharmacokinetic parameters of Eriodictyol-7-O-glucoside are yet to be determined in humans, a study on mice indicated that the compound was moved into the blood plasma, with its concentration levels peaking 19.3 minutes after treatment .
Result of Action
The activation of Nrf2 by Eriodictyol-7-O-glucoside leads to various molecular and cellular effects. For instance, it has been shown to protect retinal ganglion cells from high glucose-induced oxidative stress and cell apoptosis . Furthermore, it has been found to confer protection against cisplatin-induced toxicity in human renal mesangial cells .
生化学分析
Biochemical Properties
Eriodictyol-7-O-glucoside plays a crucial role in biochemical reactions, primarily through its interaction with various enzymes and proteins. One of the key interactions is with the nuclear factor E2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins . Eriodictyol-7-O-glucoside activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant response element (ARE)-dependent genes. This activation helps in mitigating oxidative stress and protecting cells from damage . Additionally, Eriodictyol-7-O-glucoside interacts with enzymes involved in the detoxification processes, further enhancing its protective effects .
Cellular Effects
Eriodictyol-7-O-glucoside exerts significant effects on various cell types and cellular processes. In human renal mesangial cells, it has been shown to improve cell survival under conditions of oxidative stress induced by cisplatin . This protective effect is mediated through the activation of the Nrf2/ARE pathway, which enhances the expression of antioxidant genes . In primary cultured astrocytes, Eriodictyol-7-O-glucoside increases the nuclear localization of Nrf2 and induces the expression of Nrf2/ARE-dependent genes, providing protection against oxidative insults . These cellular effects highlight the compound’s potential in protecting cells from oxidative damage and enhancing cellular resilience.
Molecular Mechanism
The molecular mechanism of Eriodictyol-7-O-glucoside involves its ability to activate the Nrf2 signaling pathway. Upon activation, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of target genes . This binding leads to the transcriptional activation of genes involved in antioxidant defense, detoxification, and cellular protection . Eriodictyol-7-O-glucoside stabilizes Nrf2 by preventing its degradation, resulting in sustained activation of the pathway . Additionally, the compound has been shown to inhibit the mTOR/PI3K/Akt signaling pathway, which is involved in cell proliferation and survival . This dual mechanism of action contributes to its protective and therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Eriodictyol-7-O-glucoside have been observed to change over time. The compound exhibits stability under various conditions, maintaining its protective effects against oxidative stress . Long-term studies have shown that Eriodictyol-7-O-glucoside continues to provide cellular protection and enhance cell survival over extended periods . The degradation of the compound over time can affect its efficacy, necessitating the need for proper storage and handling to preserve its stability .
Dosage Effects in Animal Models
The effects of Eriodictyol-7-O-glucoside vary with different dosages in animal models. At lower doses, the compound has been shown to provide significant protective effects against oxidative stress and inflammation . At higher doses, there may be potential toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have demonstrated that Eriodictyol-7-O-glucoside can mitigate atopic dermatitis in mice through the suppression of interleukin-4 and elevation of serum immunoglobulin E levels .
Metabolic Pathways
Eriodictyol-7-O-glucoside is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by the gut microbiota and liver enzymes, leading to the formation of metabolites that contribute to its biological activities . The metabolic pathways involve the activation of Nrf2 and the upregulation of antioxidant genes, enhancing the compound’s protective effects . Additionally, Eriodictyol-7-O-glucoside influences metabolic flux and metabolite levels, contributing to its overall therapeutic potential .
Transport and Distribution
Within cells and tissues, Eriodictyol-7-O-glucoside is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Eriodictyol-7-O-glucoside accumulates in specific compartments, where it exerts its protective effects . The localization and accumulation of the compound are crucial for its efficacy in mitigating oxidative stress and enhancing cellular resilience .
Subcellular Localization
Eriodictyol-7-O-glucoside exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The targeting signals and post-translational modifications of Eriodictyol-7-O-glucoside direct it to specific compartments, ensuring its proper localization and function . This subcellular localization is critical for the activation of the Nrf2 signaling pathway and the subsequent upregulation of antioxidant genes .
準備方法
Synthetic Routes and Reaction Conditions: Eriodictyol-7-O-glucoside can be synthesized through enzymatic glycosylation. The process involves the use of UDP-glycosyltransferases (UGTs) which catalyze the transfer of glucose from UDP-glucose to the hydroxyl group at position 7 of eriodictyol . The reaction conditions typically include a buffered aqueous solution at a pH suitable for enzyme activity, often around pH 7-8.
Industrial Production Methods: Industrial production of eriodictyol 7-O-glucoside often involves extraction from natural sources such as citrus fruits and medicinal plants. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or water. The extract is then concentrated and purified to obtain the pure compound .
化学反応の分析
Types of Reactions: Eriodictyol-7-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized flavonoid derivatives, reduced flavanones, and substituted glycosides.
類似化合物との比較
Naringenin 7-O-glucoside: Another flavanone glycoside with similar antioxidant properties.
Hesperidin: A flavonoid glycoside found in citrus fruits with anti-inflammatory and vasoprotective effects.
Diosmin: A flavonoid glycoside used for its vascular protective properties.
Uniqueness: Eriodictyol-7-O-glucoside is unique due to its specific glycosylation at position 7, which enhances its solubility and bioavailability compared to its aglycone form, eriodictyol . This modification also contributes to its distinct biological activities and therapeutic potential.
特性
CAS番号 |
38965-51-4 |
|---|---|
分子式 |
C21H22O11 |
分子量 |
450.4 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-5,14,16,18-25,27-29H,6-7H2/t14?,16-,18-,19+,20-,21+/m1/s1 |
InChIキー |
RAFHNDRXYHOLSH-MMQMLBMASA-N |
SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O |
異性体SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O |
正規SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O |
外観 |
Powder |
melting_point |
215 - 216 °C |
Key on ui other cas no. |
38965-51-4 |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Eriodictyol 7-O-glucoside has been identified as a potent activator of the Nrf2/ARE pathway. [, ] It exerts its effects by promoting the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant and phase II detoxifying enzymes. [, ] This activation leads to increased production of cytoprotective proteins, ultimately protecting cells from oxidative stress and related damage. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)









